6-chloro-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline
Description
6-Chloro-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline is a heterocyclic compound featuring a quinazoline core substituted with a chloro group at position 6 and an azetidine ring at position 2. The azetidine moiety is further functionalized with a 4-methylpyrazole group via a methylene linker. This structural complexity positions it within a broader class of nitrogen-containing heterocycles, which are known for diverse pharmacological activities, including kinase inhibition and receptor modulation .
Properties
IUPAC Name |
6-chloro-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5/c1-11-5-20-22(6-11)9-12-7-21(8-12)16-14-4-13(17)2-3-15(14)18-10-19-16/h2-6,10,12H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFYYIICLAHWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC=NC4=C3C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline typically involves multi-step organic synthesis techniques. One common approach includes:
Formation of the Quinazoline Core: Starting from 2-aminobenzonitrile, the quinazoline core can be synthesized through cyclization reactions involving appropriate reagents such as formamide or formic acid under reflux conditions.
Introduction of the Chloro Group: Chlorination of the quinazoline core can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving suitable precursors such as β-amino alcohols or β-haloamines.
Attachment of the Pyrazole Moiety: The final step involves the coupling of the azetidine ring with the pyrazole moiety, which can be achieved using nucleophilic substitution reactions with appropriate pyrazole derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed on the quinazoline core or the azetidine ring using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chloro group on the quinazoline core can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides, under conditions like reflux or microwave-assisted synthesis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole moiety may yield pyrazole N-oxides, while nucleophilic substitution of the chloro group can produce a variety of quinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-chloro-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with various biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Research may include in vitro and in vivo studies to evaluate its efficacy and safety.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties may make it suitable for applications in pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Core Heterocycle Variations
- Quinazoline Derivatives : The target compound shares its quinazoline core with imidazo[4,5-g]quinazolines, such as 1-(3-isopropoxypropyl)-2,6,8-tri(pyridin-4-yl)-1H-imidazo[4,5-g]quinazoline (). The latter features fused imidazole and quinazoline rings, enhancing π-π stacking interactions in biological targets .
- Quinoline-Based Analogues: Compounds like 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile () replace quinazoline with quinoline, altering electronic properties and solubility.
Substituent Diversity
- Azetidine-Pyrazole Motif : The target compound’s azetidine-pyrazole substituent is distinct from morpholine-linked triazines (e.g., 4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine, ), which prioritize hydrogen-bond acceptor regions .
- Triazole/Thiazole Hybrids: Compounds such as 6-((6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo(4,3-b)pyridazin-3-yl)thio)quinoline () incorporate sulfur and triazole groups, influencing redox stability and metabolic pathways .
Pharmacological Activities
- TLR7-9 Antagonism: The quinoline derivative in is explicitly designed as a Toll-like receptor (TLR) 7-9 antagonist for systemic lupus erythematosus (SLE) treatment. Its morpholine and tetrahydropyrazolo groups may mimic nucleic acid motifs, blocking TLR activation .
- Antitumor Potential: Imidazo[4,5-g]quinazolines () exhibit antitumor properties, likely via kinase inhibition, a common mechanism for quinazoline-based drugs like gefitinib .
- Diverse Targets : Pyrazoline derivatives (e.g., 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole, ) show antidepressant activity, highlighting the role of substituent bulkiness in crossing the blood-brain barrier .
Data Table: Key Compounds and Properties
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